

# Spectroscopic Profile of 1-(Furan-2-yl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Furan-2-yl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Furan-2-yl)ethanol**, a significant chiral intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring this spectroscopic data are provided, along with a visual representation of the general analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(Furan-2-yl)ethanol**, providing a detailed fingerprint for the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-(Furan-2-yl)ethanol** in  $\text{CDCl}_3$

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH <sub>3</sub>	1.56	Doublet (d)	6.5	3H
-OH	~(1.5-2.5)	Broad Singlet (br s)	-	1H
H-4 (Furan)	6.25	Doublet (d)	3.1	1H
H-3 (Furan)	6.35	Multiplet (m)	-	1H
-CH(OH)-	4.88	Quartet (q)	6.5	1H
H-5 (Furan)	7.35	Singlet (s)	-	1H

Data sourced from a 400 MHz spectrum in CDCl<sub>3</sub>. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-(Furan-2-yl)ethanol**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~20-25
-CH(OH)-	~60-70
C-3 (Furan)	~105-110
C-4 (Furan)	~110-115
C-5 (Furan)	~140-145
C-2 (Furan)	~155-160

Note: These are predicted chemical shift ranges based on typical values for similar chemical environments. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-(Furan-2-yl)ethanol**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3600 - 3200	Strong, Broad
C-H Stretch (sp <sup>3</sup> C-H)	3000 - 2850	Medium
C-H Stretch (sp <sup>2</sup> C-H, Furan)	3150 - 3100	Medium
C=C Stretch (Furan Ring)	~1600, ~1500	Medium
C-O Stretch (Secondary Alcohol)	~1150 - 1050	Strong

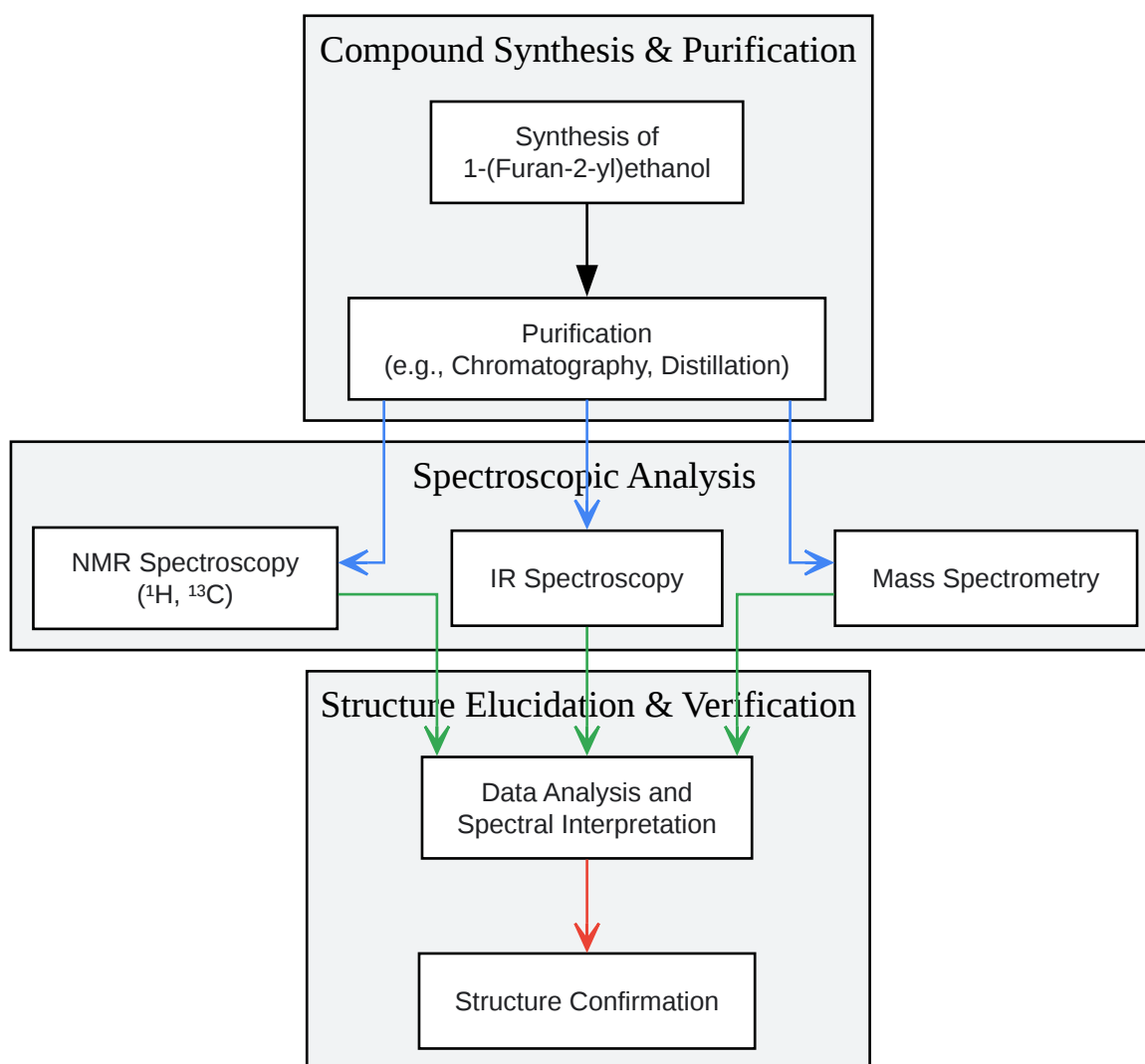
## Mass Spectrometry (MS)

Table 4: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for **1-(Furan-2-yl)ethanol**

m/z	Ion Formula	Proposed Fragment Identity
112	[C <sub>6</sub> H <sub>8</sub> O <sub>2</sub> ] <sup>+•</sup>	Molecular Ion (M <sup>+•</sup> )
97	[C <sub>5</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>	[M - CH <sub>3</sub> ] <sup>+</sup> (Loss of a methyl radical)
81	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup>	Furfuryl cation
43	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>	Acetyl cation

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound such as **1-(Furan-2-yl)ethanol**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

## Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments used to characterize **1-(Furan-2-yl)ethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **1-(Furan-2-yl)ethanol**.

Materials and Equipment:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform ( $\text{CDCl}_3$ )
- **1-(Furan-2-yl)ethanol** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Furan-2-yl)ethanol** in about 0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial. The solution should be clear and free of any particulate matter.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:

- Following the  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be necessary compared to the  $^1\text{H}$  spectrum due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs) for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify the multiplicities and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(Furan-2-yl)ethanol** by their characteristic vibrational frequencies.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **1-(Furan-2-yl)ethanol** sample (liquid)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean and dry.
- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application:
  - Place a small drop of **1-(Furan-2-yl)ethanol** directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- Spectrum Acquisition:
  - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Identify the major absorption bands in the spectrum.
  - Correlate the observed absorption frequencies with known vibrational modes of functional groups (e.g., O-H, C-H, C-O, and furan ring vibrations).
- Cleaning:
  - Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement is complete.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(Furan-2-yl)ethanol**.

Materials and Equipment:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source
- Helium carrier gas
- **1-(Furan-2-yl)ethanol** sample

- Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

- Sample Preparation: Prepare a dilute solution of **1-(Furan-2-yl)ethanol** in a volatile solvent.
- GC-MS Setup:
  - Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities.
  - Set the injector temperature and the GC-MS transfer line temperature appropriately to prevent condensation.
- Injection and Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - The sample is vaporized and carried by the helium gas through the GC column, where it is separated from other components.
- Ionization and Mass Analysis:
  - As the **1-(Furan-2-yl)ethanol** elutes from the GC column, it enters the EI source of the mass spectrometer.
  - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ( $m/z$ ) ratio.
- Data Analysis:
  - Identify the peak corresponding to the molecular ion ( $M^{+\bullet}$ ) to determine the molecular weight of the compound.



- Analyze the fragmentation pattern to gain structural information. The relative abundances of the different fragment ions provide a characteristic fingerprint of the molecule.

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## References

- 1. compoundchem.com [compoundchem.com]
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